
1-Butyl-3-(2-chloropropanoyl)urea
Vue d'ensemble
Description
1-Butyl-3-(2-chloropropanoyl)urea is a chemical compound with the CAS Number: 1094363-63-9 . It has a molecular weight of 206.67 and is a white to off-white powder. It is a derivative of urea and is structurally related to Buclizine.
Molecular Structure Analysis
The IUPAC name of the compound is N-butyl-N’-(2-chloropropanoyl)urea . The InChI code is 1S/C8H15ClN2O2/c1-3-4-5-10-8(13)11-7(12)6(2)9/h6H,3-5H2,1-2H3,(H2,10,11,12,13) .Physical And Chemical Properties Analysis
1-Butyl-3-(2-chloropropanoyl)urea is a white to off-white powder. It has a molecular weight of 206.67 .Applications De Recherche Scientifique
Polymer Science and Papermaking
Research by Chen Shao (2000) explored the reactions of N-chloro derivatives of butylamide in neutral aqueous solutions, producing compounds like 1-butyryl-3-propyl urea through reactions with 1-propanol. This study illustrates the potential of N-chloro derivatives as reactive strength additives in papermaking, providing wet strength development to paper products Chen Shao, 2000.
Organic Synthesis
F. Bigi et al. (2000) discussed the synthesis of ureas through safer, environmentally friendly substitutes for phosgene and isocyanates. This research emphasizes developing cleaner synthetic methodologies to reduce hazardous materials and energy use, showcasing alternative ways to produce urea derivatives, including possibly 1-Butyl-3-(2-chloropropanoyl)urea F. Bigi, R. Maggi, G. Sartori, 2000.
Supramolecular Chemistry
A study by T. Park et al. (2005) on the butyl urea of guanosine (UG) and its formation of a stable quadruply hydrogen-bonded complex with 2,7-diamido-1,8-naphthyridine (DAN) highlights the significance of urea derivatives in supramolecular chemistry. This work demonstrates how specific urea compounds can be used to create highly stable complexes for supramolecular polymer blends T. Park, S. Zimmerman, Shoji Nakashima, 2005.
Potential Anticancer Research
Research into 1-Aryl-3-(2-chloroethyl) ureas, closely related to 1-Butyl-3-(2-chloropropanoyl)urea, has shown that these compounds, derived from 4-phenylbutyric acid and alkylanilines, exhibit cytotoxicity against human adenocarcinoma cells in vitro. This suggests a potential avenue for anticancer research, where derivatives of 1-Butyl-3-(2-chloropropanoyl)urea could be investigated for their anticancer properties R. Gaudreault, J. Lacroix, M. Pagé, L. Joly, 1988.
Propriétés
IUPAC Name |
N-(butylcarbamoyl)-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O2/c1-3-4-5-10-8(13)11-7(12)6(2)9/h6H,3-5H2,1-2H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVAKQBKZYQWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-(2-chloropropanoyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



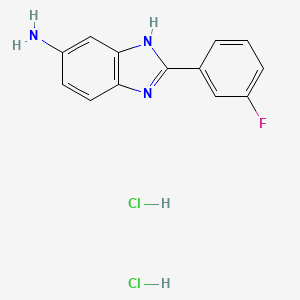
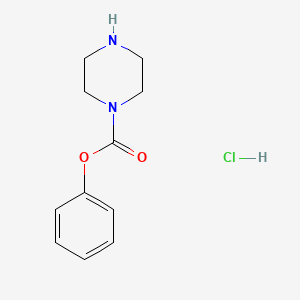
![Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1521217.png)
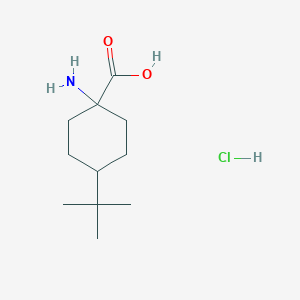
![2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1521219.png)
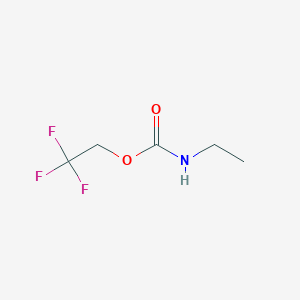
![3-[(Benzylamino)methyl]benzamide hydrochloride](/img/structure/B1521221.png)
![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1521222.png)

![1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride](/img/structure/B1521228.png)
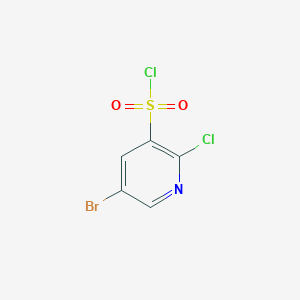
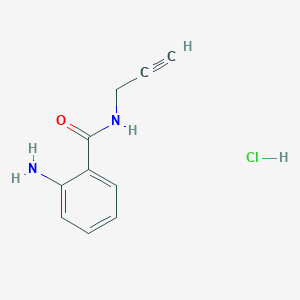
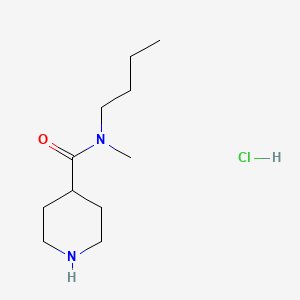
![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)